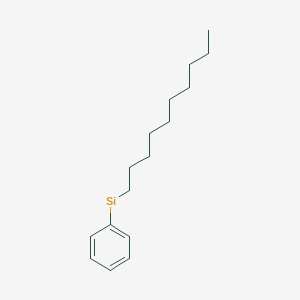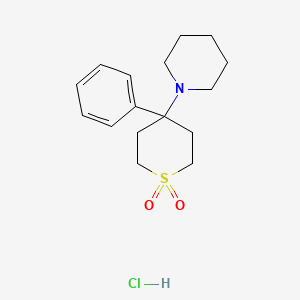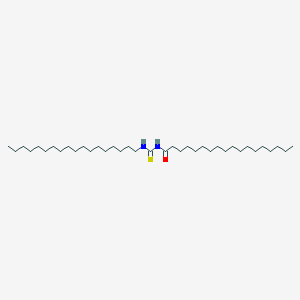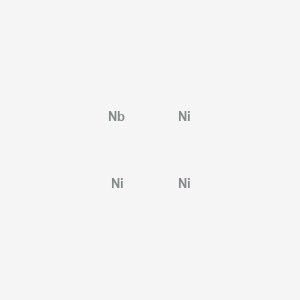
Niobium nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Niobium nickel is an intermetallic compound formed by the combination of niobium and nickel. Niobium, identified by its atomic number 41, is a soft, grey, crystalline, ductile transition metal. Nickel, with atomic number 28, is a silvery-white metal known for its high corrosion resistance and excellent mechanical properties. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: Niobium nickel can be synthesized through various methods, including:
Solid-State Reaction: This involves mixing niobium and nickel powders in stoichiometric ratios and heating them at high temperatures (typically around 1200°C) in an inert atmosphere to prevent oxidation.
Mechanical Alloying: This method involves the repeated fracturing and cold welding of niobium and nickel powders in a high-energy ball mill, leading to the formation of a homogeneous alloy.
Chemical Vapor Deposition: In this process, niobium and nickel chlorides are vaporized and then reacted in a high-temperature furnace to form this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of high-temperature vacuum sintering and carbon reduction methods. These methods ensure the production of high-purity this compound with controlled microstructures .
化学反応の分析
Types of Reactions: Niobium nickel undergoes various chemical reactions, including:
Oxidation: this compound can oxidize to form niobium oxide and nickel oxide. This reaction is typically carried out at elevated temperatures in the presence of oxygen.
Reduction: The reduction of this compound can be achieved using hydrogen gas at high temperatures, leading to the formation of metallic niobium and nickel.
Substitution: this compound can undergo substitution reactions with other metals, leading to the formation of new intermetallic compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas at temperatures above 800°C.
Substitution: Other metal chlorides or fluorides in a high-temperature furnace.
Major Products:
Oxidation: Niobium oxide (Nb2O5) and nickel oxide (NiO).
Reduction: Metallic niobium and nickel.
Substitution: New intermetallic compounds such as niobium-titanium or niobium-cobalt
科学的研究の応用
Niobium nickel has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Investigated for its potential use in biomedical implants due to its biocompatibility and corrosion resistance.
Medicine: Studied for its potential use in medical devices and implants, particularly in orthopedic and dental applications.
Industry: Used in the production of high-strength, corrosion-resistant alloys for aerospace, automotive, and nuclear industries .
作用機序
The mechanism by which niobium nickel exerts its effects is primarily through its unique physical and chemical properties. The compound’s high melting point, excellent mechanical strength, and corrosion resistance make it suitable for high-temperature and high-stress applications. At the molecular level, this compound interacts with other elements and compounds through various pathways, including electron transfer and catalytic activity. These interactions are influenced by the compound’s crystal structure and electronic configuration .
類似化合物との比較
Niobium nickel can be compared with other similar intermetallic compounds, such as:
Niobium-titanium: Known for its superconducting properties, making it valuable in the production of superconducting magnets.
Niobium-cobalt: Used in high-temperature applications due to its excellent thermal stability.
Niobium-tantalum: Exhibits similar chemical properties to this compound but with higher density and melting point.
Uniqueness: this compound stands out due to its balanced combination of mechanical strength, corrosion resistance, and high-temperature stability. These properties make it particularly valuable in applications where both durability and performance are critical .
特性
CAS番号 |
12034-56-9 |
|---|---|
分子式 |
NbNi3 |
分子量 |
268.987 g/mol |
IUPAC名 |
nickel;niobium |
InChI |
InChI=1S/Nb.3Ni |
InChIキー |
OBEGLKJENMBFDE-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Ni].[Ni].[Nb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


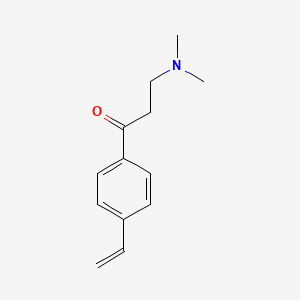


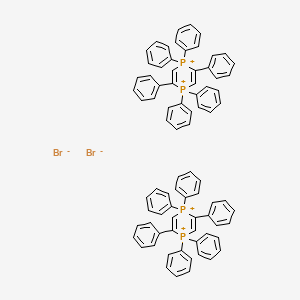

![2,4,6-Tris[2-(dimethylamino)ethyl]phenol](/img/structure/B14717255.png)
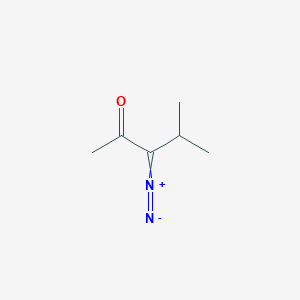
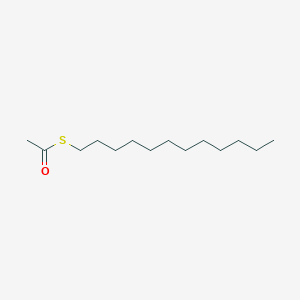


![5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14717281.png)
